

Uplarafenib in vitro efficacy data

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Compound Focus: Uplarafenib

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Uplarafenib Overview

Uplarafenib is a small molecule drug with a maximum clinical trial phase of II [1]. The table below summarizes its core chemical and developmental information:

Attribute	Description
Molecular Formula	C ₂₂ H ₂₁ F ₃ N ₄ O ₄ S [1]
Molecular Weight	494.5 g/mol [1]
Synonyms	B-Raf IN 10; TQU3V7CXC3 [1]
Developer	Neupharma, Inc. [1]
Maximum Trial Phase	Phase II [1]

In-depth In Vitro Efficacy Data for Regorafenib

Uplarafenib's structure is similar to the approved drug **Regorafenib** [2]. The in vitro data for Regorafenib provides a strong reference for the types of efficacy studies relevant to this class of kinase inhibitors.

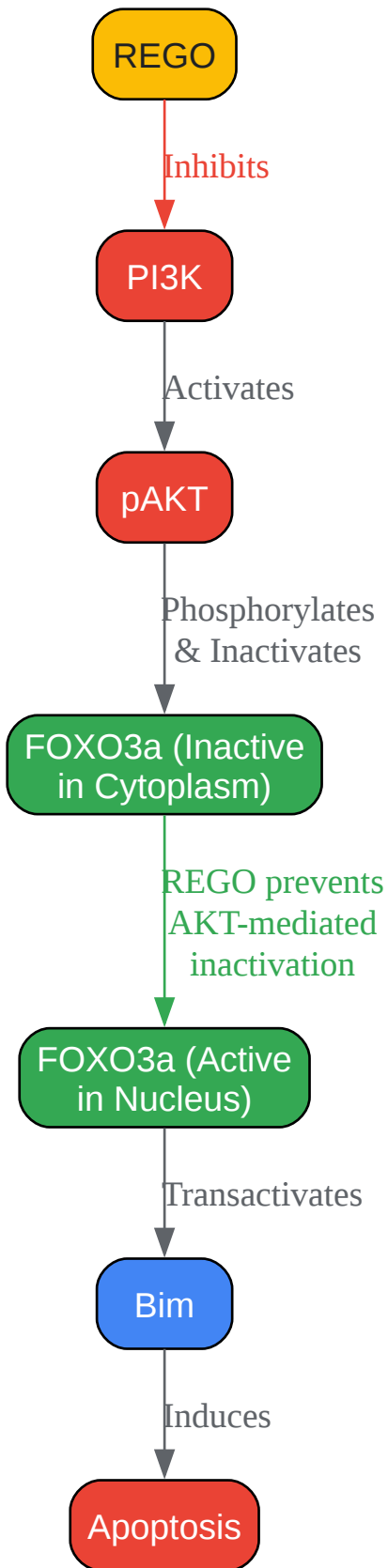
The table below summarizes the cytotoxic effects of Regorafenib on various human cancer cell lines, as determined by CCK-8 assays [3]:

Cell Line	Cancer Type	IC ₅₀ (μM)
MCF-7	Breast Cancer	25.37 ± 0.21
CAL-27	Tongue Squamous Cell Carcinoma	26.24 ± 2.07
HCT116	Colorectal Cancer	33.33 ± 1.54
A549	Non-Small Cell Lung Cancer	34.25 ± 1.97
U87	Brain Glioma	34.26 ± 1.23
Hela	Cervical Cancer	36.76 ± 0.96

Beyond cytotoxicity, Regorafenib significantly inhibited cell colony formation and migration ability in MCF-7, Hela, and A549 cells, as shown by colony formation and wound-healing assays [3].

Detailed Mechanism of Action and Protocols

Regorafenib induces apoptosis through the intrinsic pathway. The diagram below illustrates this key signaling pathway.



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Regorafenib induces apoptosis via the PI3K/AKT/FOXO3a/Bim pathway.

Experimental evidence shows that Regorafenib dephosphorylates (deactivates) AKT, leading to nuclear accumulation of the transcription factor FOXO3a. This promotes the expression of the pro-apoptotic protein Bim, which directly activates Bax/Bak proteins, leading to mitochondrial membrane potential loss, activation of caspases, and apoptosis [3].

Key Experimental Protocols for studying this mechanism include [3]:

- **Cell Viability Assay:** CCK-8 assay used to determine IC₅₀ values.
- **Apoptosis Detection:** Flow cytometry with Annexin-V/PI staining to quantify apoptotic cells. Use of Hoechst staining to observe nuclear condensation.
- **Measurement of ROS and Mitochondrial Membrane Potential:** JC-1 probe to detect loss of mitochondrial membrane potential ($\Delta\Psi_m$). DCFH-DA and MitoSOX probes to detect intracellular and mitochondrial ROS, respectively.
- **Protein Localization:** Fluorescence microscopy to track GFP-FOXO3a nuclear-cytoplasmic translocation.
- **Protein-Protein Interaction:** Fluorescence Resonance Energy Transfer (FRET) analysis to confirm enhanced Bim binding to Bax/Bak upon treatment.
- **Gene Silencing:** siRNA-mediated knockdown of Bim, Bax, and Bak to confirm their essential roles in the apoptotic pathway.

Interpretation and Further Directions

The detailed in vitro data available for Regorafenib serves as an excellent proxy for the potential mechanisms and efficacy assays relevant to **Uplarafenib**.

- **Mechanism Insight:** The data underscores that this drug class exerts anti-tumor effects through multi-kinase inhibition, affecting not just cancer cell proliferation but also angiogenesis and the tumor microenvironment [4] [2].
- **For further information on Uplarafenib**, you may need to consult specialized resources such as global patent databases (e.g., WO2022119905, mentioned in the search results) or contact the developer, Neupharma, Inc., directly [1] [5].

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